![molecular formula C17H14N2O3S B1196995 3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid
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Overview
Description
3-[[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid is a member of benzoic acids.
Scientific Research Applications
Corrosion Inhibition Properties
1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. For example, derivatives like MBIMOT, EBIMOT, and PBIMOT show significant corrosion inhibition ability towards mild steel in sulfuric acid, as confirmed by various analytical techniques including electrochemical studies, gravimetric analysis, and SEM imaging (Ammal et al., 2018).
Synthesis and Characterization
The synthesis and NMR characterization of novel 1,3,4-oxadiazole derivatives, including the structurally related compounds, have been reported. For example, the compound N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide has been synthesized and analyzed using various NMR techniques (Ying-jun, 2012).
Antimicrobial and Antifungal Applications
Compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol, which share a structural motif with 3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid, have been studied for their antimicrobial and antifungal properties. They have shown activity against a range of bacteria and fungi (R. et al., 2017).
Application in Anticancer Research
Derivatives of 1,3,4-oxadiazoles have been evaluated for their potential in anticancer applications. For instance, a series of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Photolysis Studies
The photolysis of 1,3,4-oxadiazoles, including derivatives like 2,5-diphenyl-1,3,4-oxadiazole, has been investigated. This research provides insights into the chemical reactions that occur upon irradiation, offering potential applications in photochemistry (Tsuge et al., 1977).
Molecular Docking and Evaluation of Antifungal Activity
The synthesis of novel oxadiazole derivatives and their antifungal activity have been studied. For example, compounds like 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones have shown promising antifungal activity and have been evaluated using molecular docking studies (Nimbalkar et al., 2016).
properties
Product Name |
3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid |
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Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-16(21)14-8-4-7-13(9-14)11-23-17-19-18-15(22-17)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,20,21) |
InChI Key |
MRFYYQYSTHLYGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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